1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Attachment of the Carbonyl Group: The benzodioxine ring can be functionalized with a carbonyl group using reagents like acyl chlorides or anhydrides.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine and a halogenated aromatic compound.
Final Coupling: The final step involves coupling the benzodioxine-carbonyl intermediate with the methoxyphenylpiperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-ETHOXYPHENYL)PIPERAZINE
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(3-METHOXYPHENYL)PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or therapeutic potentials.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-4-2-3-16(14-17)21-7-9-22(10-8-21)20(23)15-5-6-18-19(13-15)26-12-11-25-18/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIGAVAKSWMLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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